molecular formula C8H6BrFO2 B2599328 5-Bromo-3-fluoro-2-methylbenzoic acid CAS No. 1427433-28-0

5-Bromo-3-fluoro-2-methylbenzoic acid

Cat. No.: B2599328
CAS No.: 1427433-28-0
M. Wt: 233.036
InChI Key: NIAUVDRUTMQEBK-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H6BrFO2 . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Fluorination: The synthesis of 5-Bromo-3-fluoro-2-methylbenzoic acid typically involves the bromination and fluorination of 2-methylbenzoic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

    Industrial Production Methods: Industrial production may involve multi-step processes, including the preparation of intermediates followed by bromination and fluorination.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-fluoro-2-methylbenzoic acid can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs.

Industry:

    Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

  • 5-Bromo-2-fluoro-3-methylbenzoic acid
  • 3-Bromo-2-methylbenzoic acid
  • 3-Fluoro-2-methylbenzoic acid

Uniqueness: 5-Bromo-3-fluoro-2-methylbenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

5-bromo-3-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAUVDRUTMQEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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